molecular formula C11H10N2O3S B2559294 1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione CAS No. 278782-35-7

1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione

Cat. No. B2559294
CAS RN: 278782-35-7
M. Wt: 250.27
InChI Key: OTFAGYBUTGLAFS-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione consists of a pyrazinedione ring with an acetyl group at the 1-position and a thienylmethylene group at the 3-position .


Physical And Chemical Properties Analysis

1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione has a predicted density of 1.429±0.06 g/cm3 and a predicted boiling point of 574.4±50.0 °C .

Scientific Research Applications

  • Synthesis and Biological Activities :

    • El-Gazzar, Hussein, and Aly (2006) synthesized thieno[2,3-d]pyrimidine compounds, noting their potential for high biological activities due to their role as inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).
    • Mohareb, Abdallah, and Abdelaziz (2014) explored the synthesis of pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives, some of which showed significant anti-tumor effects against various human tumor cell lines (Mohareb, Abdallah, & Abdelaziz, 2014).
  • Molecular Structure and Docking Studies :

    • Sathish et al. (2018) conducted a detailed study on the molecular structure, Hirshfeld surface, and molecular docking of a related compound, illustrating its potential antiviral nature and activity in non-small cell lung cancer studies (Sathish et al., 2018).
  • Anticancer Activity :

    • Özdemir et al. (2013) synthesized 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives, demonstrating dose-dependent anticancer activity against A549 and C6 cancer cell lines (Özdemir et al., 2013).
  • Antioxidant Activity :

    • Jois, Kalluraya, and Girisha (2014) synthesized N-acetyl-3-aryl-5-(5-(p/o-nitrophenyl)-2-furyl//thienyl)-substituted pyrazolines and evaluated their antioxidant activities, finding moderate activity in some compounds (Jois, Kalluraya, & Girisha, 2014).
  • Antibacterial Activity :

    • Ahuja and Sethi (2015) synthesized a series of 1-Acetyl-5-(4-nitrophenyl)-3-(2-thienyl/pyridinyl/phenyl)-2-pyrazoline and evaluated their antibacterial activity against various bacteria (Ahuja & Sethi, 2015).

properties

IUPAC Name

(3E)-1-acetyl-3-(thiophen-2-ylmethylidene)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-7(14)13-6-10(15)12-9(11(13)16)5-8-3-2-4-17-8/h2-5H,6H2,1H3,(H,12,15)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFAGYBUTGLAFS-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)NC(=CC2=CC=CS2)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC(=O)N/C(=C/C2=CC=CS2)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione

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